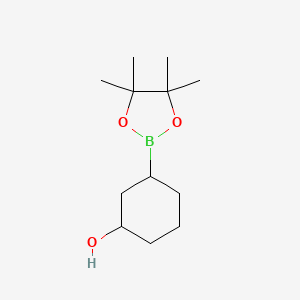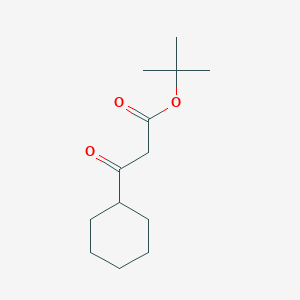
4-Bromo-1-cyclopropyl-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-1-cyclopropyl-1H-indole is a chemical compound that belongs to the indole family, which is a significant class of heterocyclic aromatic organic compounds. Indoles are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The presence of a bromine atom at the 4-position and a cyclopropyl group at the 1-position of the indole ring makes this compound a unique and interesting compound for various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-cyclopropyl-1H-indole can be achieved through several synthetic routes. One common method involves the bromination of 1-cyclopropyl-1H-indole. This can be done using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or chloroform. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Another method involves the cyclopropylation of 4-bromo-1H-indole. This can be achieved using cyclopropyl bromide in the presence of a strong base like sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can help in scaling up the production while maintaining consistency in the quality of the final product.
化学反応の分析
Types of Reactions
4-Bromo-1-cyclopropyl-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides. This can be achieved using palladium-catalyzed cross-coupling reactions like Suzuki, Heck, or Sonogashira coupling.
Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives. Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction Reactions: The compound can undergo reduction reactions to form reduced derivatives. Catalytic hydrogenation using palladium on carbon or other metal catalysts can be employed for this purpose.
Common Reagents and Conditions
Substitution Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like DMF or THF.
Oxidation Reactions: Oxidizing agents like potassium permanganate, solvents like acetone or water.
Reduction Reactions: Hydrogen gas, metal catalysts like palladium on carbon, solvents like ethanol or methanol.
Major Products Formed
Substitution Reactions: Various substituted indole derivatives depending on the nucleophile used.
Oxidation Reactions: Oxidized indole derivatives such as indole-2,3-dione.
Reduction Reactions: Reduced indole derivatives like 4-bromo-1-cyclopropyl-1H-indoline.
科学的研究の応用
4-Bromo-1-cyclopropyl-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It serves as a lead compound for the development of new drugs.
Medicine: Explored for its potential therapeutic applications. It may act as an inhibitor of certain enzymes or receptors, making it a candidate for drug development.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. It is also used in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-Bromo-1-cyclopropyl-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The bromine atom and the cyclopropyl group can influence its binding affinity and selectivity towards these targets.
For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking its activity. The indole ring can participate in π-π stacking interactions, while the bromine atom can form halogen bonds with the target. The cyclopropyl group can provide steric hindrance, enhancing the selectivity of the compound.
類似化合物との比較
Similar Compounds
4-Bromo-1H-indole: Lacks the cyclopropyl group, making it less sterically hindered and potentially less selective in its interactions.
1-Cyclopropyl-1H-indole: Lacks the bromine atom, which may reduce its reactivity in substitution reactions.
4-Chloro-1-cyclopropyl-1H-indole: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
Uniqueness
4-Bromo-1-cyclopropyl-1H-indole is unique due to the presence of both the bromine atom and the cyclopropyl group. This combination can enhance its reactivity in chemical reactions and its selectivity in biological interactions. The bromine atom can participate in halogen bonding, while the cyclopropyl group can provide steric hindrance, making it a valuable compound for various scientific studies.
特性
IUPAC Name |
4-bromo-1-cyclopropylindole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN/c12-10-2-1-3-11-9(10)6-7-13(11)8-4-5-8/h1-3,6-8H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWYSSTQQJHSPGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC3=C2C=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-Amino-4'-methyl-[1,1'-biphenyl]-3-ol](/img/structure/B8011543.png)


![1-Propanol, 3-[3-(trifluoromethyl)phenoxy]-](/img/structure/B8011570.png)



![2-[(4-Hydroxyphenyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B8011590.png)






